

Araneosol: A Comprehensive Technical Review of a Promising Flavonoid

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Compound of Interest

Compound Name: Araneosol

Cat. No.: B017500

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Introduction

Araneosol, chemically identified as 5-hydroxy-3,6,7,4'-pentamethoxyflavone, is a flavonoid that has been isolated from a variety of plant species, including *Herissantia tiubae*, *Ehretia ovalifolia*, and *Anaphalis araneosa*.^{[1][2][3][4]} As a member of the flavonoid class of secondary metabolites, **Araneosol** is of growing interest to the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive review of the current research on **Araneosol**, summarizing the available quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows. It is important to note that the name "**Araneosol**" is also associated with a commercial biopesticide derived from spider venom; this review focuses exclusively on the plant-derived flavonoid.^[5]

Chemical and Physical Properties

Araneosol is a substituted flavone with the following properties:

Property	Value	Reference
Chemical Name	5-hydroxy-3,6,7,4'-pentamethoxyflavone	[1]
Molecular Formula	C19H18O8	[5][6]
Molecular Weight	374.34 g/mol	[5][6]
CAS Number	50461-86-4	[6]

Reported Biological Activities and Quantitative Data

Research into the biological effects of **Araneosol** has encompassed in vitro, ex vivo, and in silico studies. The compound has demonstrated a range of potential therapeutic activities, from smooth muscle relaxation to potential anticancer and antiviral applications.

Vasorelaxant, Anti-asthmatic, and Anxiolytic Effects

Initial investigations have highlighted **Araneosol**'s effects on smooth muscle tissue. Studies on isolated guinea-pig trachea and rat aorta have demonstrated a relaxing effect, suggesting potential applications in conditions characterized by smooth muscle constriction.[1]

Furthermore, **Araneosol** has been associated with potential anti-asthmatic and anxiolytic effects, although the underlying mechanisms have not been fully elucidated.[6]

Potential Cytotoxic and Antiangiogenic Properties (In Silico)

Molecular docking studies have been conducted to predict the interaction of **Araneosol** with key proteins involved in cancer cell signaling and angiogenesis. These in silico analyses suggest that **Araneosol** may exhibit cytotoxic and antiangiogenic properties by inhibiting various kinases. The predicted binding affinities are summarized in the table below.

Protein Target	Predicted Binding Affinity (kcal/mol)	Biological Pathway	Reference
VEGFR2	-7.8	Angiogenesis	[7]
MEK1	-6.9	Cell Proliferation	[7]
FGFR	-6.7	Angiogenesis, Cell Proliferation	[7]
PDGFR	-6.3	Angiogenesis, Cell Proliferation	[7]
mTOR	-6.2	Cell Growth, Proliferation	[7]
MEK2	-6.0	Cell Proliferation	[7]
EGFR	-4.6	Cell Proliferation	[7]

These computational results provide a strong rationale for further experimental validation of **Araneosol** as a potential anticancer agent.

Other Reported Activities

- **Antiviral Potential:** In silico studies have also identified **Araneosol** as a potential inhibitor of the Dengue virus NS2B/NS3 protease, a key enzyme in viral replication.[8]
- **Antibacterial Activity:** The genus *Anaphalis*, a known source of **Araneosol**, has been investigated for its antibacterial properties, suggesting a potential role for **Araneosol** in this area.[3][4]

Experimental Protocols

Detailed experimental protocols for **Araneosol** research are not extensively published. However, based on the available literature, the following general methodologies can be described.

Ex Vivo Vasorelaxant Activity Assay

This protocol is based on the methodology described for investigating the relaxing effect of **Araneosol** on isolated smooth muscle tissues.^[1]

- **Tissue Preparation:** Isolate guinea-pig trachea or rat aorta and cut into appropriate segments.
- **Mounting:** Suspend the tissue segments in organ bath chambers filled with Krebs solution. Maintain the solution at a constant temperature and pH (e.g., 7.4), and continuously aerate with a gas mixture (e.g., 95% O₂, 5% CO₂).
- **Equilibration:** Allow the tissues to equilibrate under a resting tension for a specified period.
- **Contraction:** Induce a stable contraction in the tissues using a standard agonist (e.g., acetylcholine or phenylephrine).
- **Araneosol Administration:** Once a stable contraction is achieved, add **Araneosol** to the organ bath in a cumulative or non-cumulative manner, recording the resulting relaxation response.
- **Data Analysis:** Express the relaxation as a percentage of the pre-induced contraction and calculate parameters such as EC₅₀ if a dose-response relationship is established.

In Silico Molecular Docking

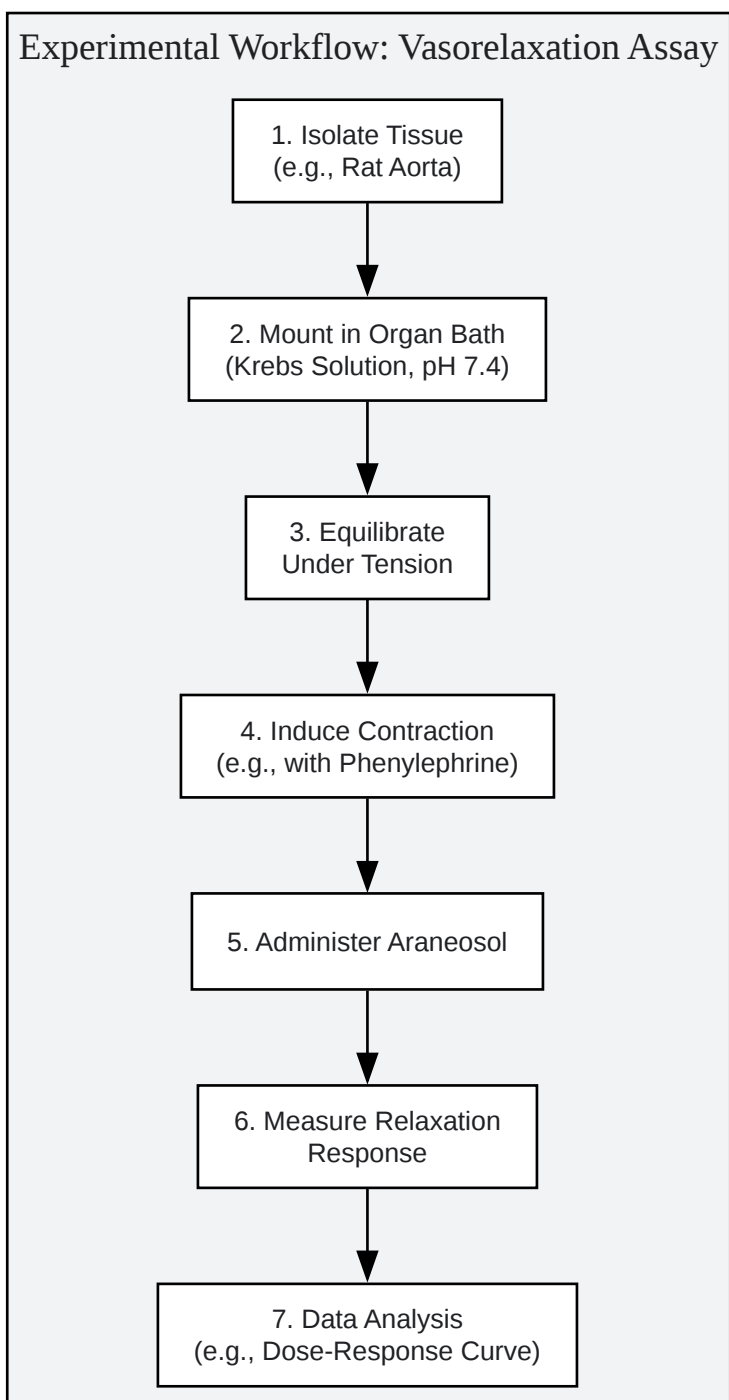
This protocol outlines the general steps used in the virtual screening of **Araneosol** against protein targets, as described in the study of Ehretia microphylla constituents.^[7]

- **Ligand and Receptor Preparation:**
 - Obtain the 3D structure of **Araneosol** and optimize its geometry using computational chemistry software.
 - Retrieve the 3D crystal structures of the target proteins (e.g., VEGFR2, MEK1) from a protein database like the Protein Data Bank (PDB).
 - Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

- **Binding Site Identification:** Define the active site of the protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
- **Molecular Docking:** Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of **Araneosol** within the active site of the target protein. The software calculates a docking score (e.g., in kcal/mol) that estimates the binding free energy.
- **Analysis of Interactions:** Visualize the docked pose to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between **Araneosol** and the protein's active site residues.

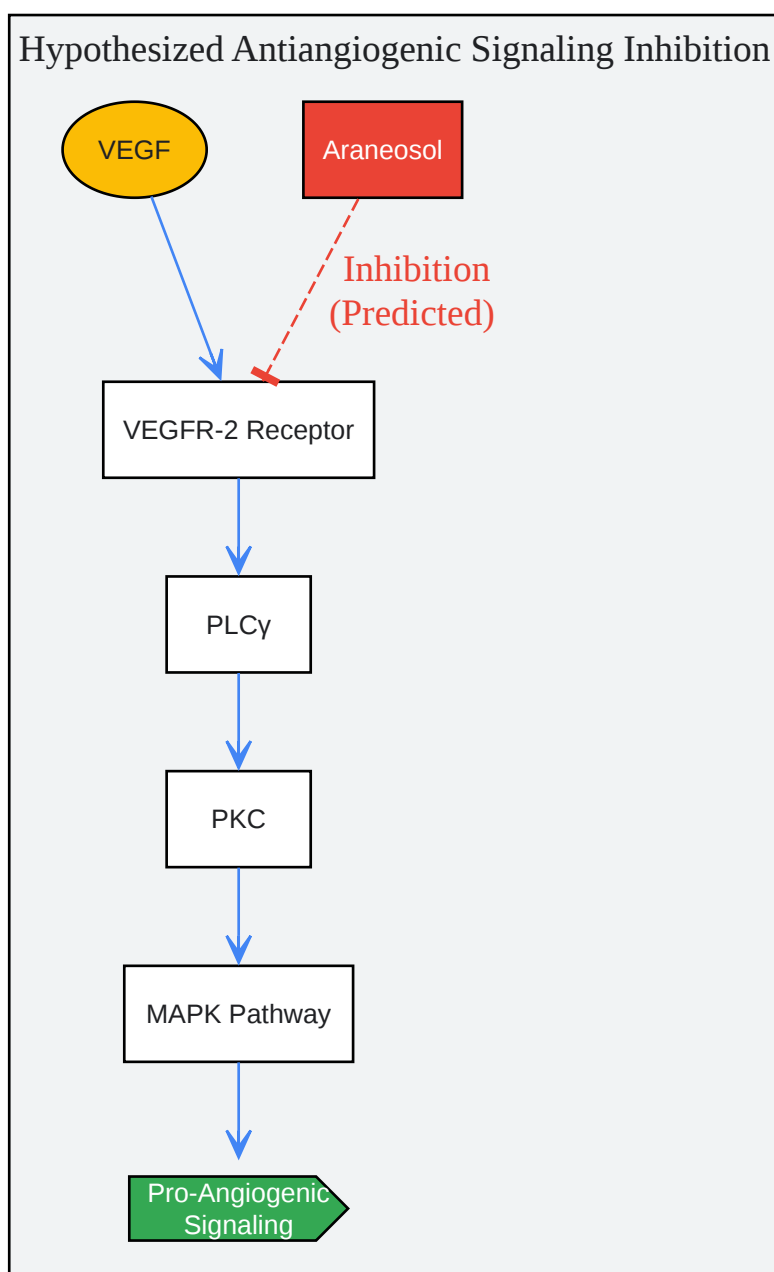
Visualizations: Pathways and Workflows

To better understand the research surrounding **Araneosol**, the following diagrams have been generated using the Graphviz DOT language.



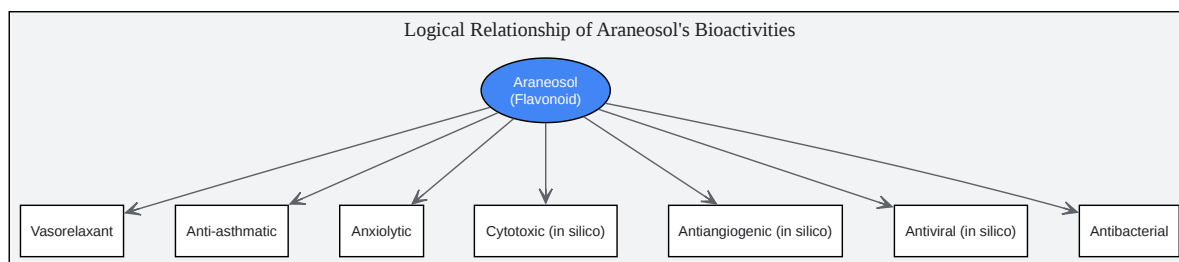
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Caption: Workflow for the ex vivo vasorelaxation assay.



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Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by **Araneosol**.



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Caption: Overview of the reported biological activities of **Araneosol**.

Conclusion and Future Directions

Araneosol is an intriguing natural product with a diverse range of predicted and observed biological activities. The current body of research, particularly the in silico data, strongly suggests that **Araneosol** warrants further investigation as a potential therapeutic agent. Future research should prioritize the following:

- **In Vitro and In Vivo Validation:** The predicted inhibitory effects on key cancer-related kinases (VEGFR2, MEK1, etc.) and viral proteases need to be confirmed through robust enzymatic and cell-based assays, followed by in vivo animal studies.
- **Mechanism of Action Studies:** Elucidating the precise molecular mechanisms underlying the observed vasorelaxant, anti-asthmatic, and anxiolytic effects is crucial.
- **Pharmacokinetic and Toxicological Profiling:** A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile is necessary to assess the drug-like properties and safety of **Araneosol**.
- **Synthesis and Analogue Development:** The development of an efficient total synthesis method for **Araneosol** would facilitate further research and allow for the creation of analogues with potentially improved potency and selectivity.

This technical guide serves as a summary of the current knowledge on **Araneosol**, providing a foundation for future research and development efforts in the scientific and pharmaceutical communities.

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